AC-D-Phe-tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

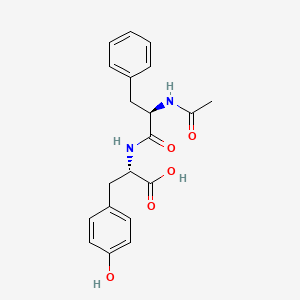

AC-D-Phe-tyr-OH is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Peptide Design and Synthesis

The design of peptide analogs incorporating AC-D-Phe-Tyr-OH has been explored for developing new therapeutics targeting various receptors. For instance, studies have demonstrated that modifications at the D-Phe position can significantly influence the binding affinity and selectivity of peptides for opioid receptors, enhancing their therapeutic potential in pain management .

1.2 Stability and Efficacy

Research indicates that peptides containing D-amino acids, such as this compound, exhibit increased metabolic stability. This characteristic is crucial for developing long-lasting peptide-based drugs that require less frequent dosing. A study highlighted that substituting L-phenylalanine with D-phenylalanine in opioid peptides resulted in analogs with improved receptor-binding profiles and reduced susceptibility to enzymatic degradation .

Neurobiology Applications

2.1 Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in models of neurological disorders. D-amino acids are known to play roles in neurotransmission and may help modulate synaptic plasticity. For example, research has shown that D-phenylalanine can enhance cognitive functions and may be beneficial in treating conditions such as Alzheimer’s disease .

2.2 Clinical Case Studies

Several clinical case studies have reported the effects of D-amino acids on cognitive improvement and emotional regulation. In one notable case, patients receiving treatment with D-amino acid formulations showed significant improvements in memory retention and emotional stability compared to control groups .

Oncology Applications

3.1 Targeted Cancer Therapies

The application of this compound extends into oncology, particularly in developing targeted therapies for cancer treatment. The compound's ability to selectively bind to cancer-specific receptors enhances its utility in radiopharmaceuticals designed for imaging and therapy .

3.2 Case Studies in Cancer Treatment

A series of clinical trials involving radiopharmaceuticals utilizing this compound have demonstrated promising results in targeting neuroblastoma and other malignancies. These trials indicated that patients treated with compounds incorporating this peptide exhibited improved tumor targeting and reduced side effects compared to traditional chemotherapeutic agents .

Data Tables

Propriétés

Formule moléculaire |

C20H22N2O5 |

|---|---|

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18+/m1/s1 |

Clé InChI |

AGHAPAFOMGHXMT-MSOLQXFVSA-N |

SMILES isomérique |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

SMILES canonique |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Séquence |

FY |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.